molecular formula C9H9BrO3 B1590996 Methyl 3-bromo-5-methoxybenzoate CAS No. 56709-70-7

Methyl 3-bromo-5-methoxybenzoate

Cat. No.: B1590996
CAS No.: 56709-70-7
M. Wt: 245.07 g/mol
InChI Key: RVXGLLDVLYTBGN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methoxybenzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with a bromine atom and a methoxy group, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-methoxybenzoate. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxybenzoic acid is coupled with a brominated reagent in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high efficiency and yield, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The compound can be reduced to the corresponding methyl 3-methoxybenzoate using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

    Reduction: Methyl 3-methoxybenzoate.

    Oxidation: 3-bromo-5-methoxybenzoic acid or 3-bromo-5-methoxybenzaldehyde.

Scientific Research Applications

Methyl 3-bromo-5-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Methyl 3-bromo-5-methoxybenzoate can be compared with other similar compounds such as:

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but with the bromine atom at the 2-position, which may result in different reactivity and biological activity.

    Methyl 4-bromo-3-methoxybenzoate: Bromine and methoxy groups are at different positions, leading to variations in chemical behavior and applications.

    Methyl 3-bromo-4-methoxybenzoate: Another positional isomer with distinct properties and uses

Properties

IUPAC Name

methyl 3-bromo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXGLLDVLYTBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575795
Record name Methyl 3-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56709-70-7
Record name Methyl 3-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-bromo-5-hydroxybenzoate (O6.032; 2.52 g) was alkylated with methyl iodide and worked up analogously to the conditions of O5.043. 2.5 g of the title compound were obtained.
Quantity
2.52 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A 500 ml round bottom flask fitted with overhead stirring was charged with 16.5 grams (55 mmole) of methyl 3-bromo-5-methoxy-4-aminobenzoate in 80 ml ethanol, 15 ml sulfuric acid and 20 ml acetic acid. The solution was chilled in an ice bath and 6.6 gms (95 mmole) of sodium nitrite in 30 ml water was added dropwise while maintaining the temperature below 10° C. After stirring an additional 25 minutes, 100 ml of 50% hypophosphoric acid was added and the mixture was stirred cold for 2 hours. The reaction mixture was diluted with 500 ml water, extracted with ether, and then evaporated under reduced pressure to give 13.5 grams of methyl 3-bromo-5-methoxybenzoate as a reddish oil.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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